4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol;dihydrochloride
Description
4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol dihydrochloride is a piperazine-derived compound featuring a 4-hydroxyphenyl group at position 5 of the piperazine ring and a phenol moiety at position 3. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C16H20Cl2N2O2 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
4-[5-(4-hydroxyphenyl)piperazin-2-yl]phenol;dihydrochloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12;;/h1-8,15-20H,9-10H2;2*1H |
InChI Key |
CKUOOFYPHRZZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol dihydrochloride and related compounds:
Pharmacological and Functional Insights
- MPP (ERα Antagonist) : MPP’s pyrazole core and extended side chain confer high selectivity for ERα over ERβ. Its dihydrochloride salt enhances bioavailability in neuroendocrine studies .
Physicochemical Comparison
| Property | 4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol Dihydrochloride | MPP | 5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol |
|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | 541.5 g/mol | 277.19 g/mol |
| Solubility | High (dihydrochloride salt) | Moderate (polar side chains) | High (salt form) |
| logP (Predicted) | ~1.5 | ~3.2 | ~2.0 |
Preparation Methods
Nucleophilic Substitution with Piperazine Derivatives
A primary route for synthesizing 4-[5-(4-Hydroxyphenyl)piperazin-2-yl]phenol dihydrochloride involves nucleophilic substitution reactions between piperazine derivatives and hydroxyphenyl precursors. Source outlines a method where piperazine reacts with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium(II) acetate in the presence of a ligand such as triphenylphosphine, yielding the intermediate 4-(piperazin-2-yl)phenol. Subsequent acidification with hydrochloric acid produces the dihydrochloride salt with a reported yield of 68–72%.
Critical parameters for this method include:
- Temperature : Optimized at 80–90°C to balance reaction rate and side-product formation.
- Solvent System : A mixture of dimethylformamide (DMF) and water (3:1 v/v) ensures solubility of both aromatic and amine components.
Catalytic Hydrogenation of Nitro Intermediates
An alternative approach described in patent literature (Source) utilizes catalytic hydrogenation to reduce nitro intermediates. The process begins with the synthesis of N-(4-nitrophenyl)-N'-(4-hydroxyphenyl)piperazine, which is subjected to hydrogen gas (1–5 atm) in the presence of a palladium-on-carbon catalyst. This step reduces the nitro group to an amine, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
Key advantages :
- Selectivity : Hydrogenation avoids halogenation byproducts common in Friedel-Crafts alkylation.
- Scalability : Reactions conducted at 20–30°C facilitate large-scale production without exothermic risks.
Multi-Step Synthesis via Chloropyridine Intermediates
Formation of Chloropyridine Precursors
Source details a multi-step synthesis leveraging chloropyridine intermediates. The protocol begins with 2-hydroxy-5-nitropyridine, which undergoes chlorination using phosphorus oxychloride (POCl₃) at 120°C to yield 2,3-dichloro-5-nitropyridine. This intermediate is then coupled with 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of cesium carbonate (Cs₂CO₃) and DMF, forming a nitropyridyl ether derivative. Subsequent reduction with tin(II) chloride (SnCl₂) in ethanol affords the target amine, which is precipitated as the dihydrochloride salt.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, 120°C, 6 h | 85 |
| Coupling | Cs₂CO₃, DMF, 80°C, 12 h | 62 |
| Reduction | SnCl₂, EtOH, reflux, 4 h | 74 |
Purification and Salt Formation
Post-reduction, the free base is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0–5°C. The dihydrochloride salt precipitates as a white crystalline solid, which is filtered and washed with cold ethyl acetate to remove residual solvents.
Analytical Validation and Characterization
Structural Confirmation via Spectroscopic Methods
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 6.8 min.
Industrial-Scale Production and Optimization
Automated Reactor Systems
Source highlights the use of continuous-flow reactors for large-scale synthesis. Automated systems enhance reproducibility by maintaining precise control over temperature, pH, and reagent stoichiometry. This method reduces reaction times by 40% compared to batch processes.
Solvent Recycling Strategies
Ethanol and DMF are recovered via fractional distillation, achieving 90% solvent reuse. This reduces production costs and environmental impact.
Challenges and Mitigation Strategies
Byproduct Formation During Chlorination
Excessive POCl₃ usage leads to over-chlorination, generating 2,3,5-trichloropyridine. This is mitigated by stoichiometric control (1:1.2 molar ratio of substrate to POCl₃) and incremental reagent addition.
Hydroscopicity of Dihydrochloride Salt
The final product exhibits hygroscopicity, necessitating storage in desiccators with silica gel. Packaging under nitrogen atmosphere extends shelf life to 24 months.
Q & A
Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer: Scale-up requires precise control of reaction parameters:
- Microwave-assisted synthesis (e.g., 100°C, 300 W) reduces reaction time from hours to minutes while minimizing side products .
- In-line NMR monitoring tracks intermediate formation to prevent racemization .
- Design of Experiments (DoE) optimizes solvent ratios (e.g., DMF vs. THF) and stoichiometry to preserve chiral centers .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.2 ppm for phenolic protons) and piperazine ring integration .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 344.18) .
- FT-IR : Identify O–H (3200–3500 cm⁻¹) and C–N (1250 cm⁻¹) stretches .
Advanced Question: How can X-ray crystallography resolve ambiguities in protonation states of the piperazine ring?
Methodological Answer:
- Single-crystal X-ray diffraction at 100 K with Mo-Kα radiation reveals protonation sites (N1 and N4 in the piperazine ring) and hydrogen-bonding networks with chloride counterions .
- DFT calculations (B3LYP/6-311+G*) predict proton affinity differences (<5 kcal/mol) between nitrogen atoms, validated by crystallographic data .
Basic Question: What factors influence the solubility and stability of this compound in biological assays?
Methodological Answer:
- pH-dependent solubility : Soluble in water at pH <3 (hydrochloride form) but precipitates at physiological pH. Use citrate buffer (pH 4.5) for in vitro studies .
- Light sensitivity : Store in amber vials at -20°C; degradation half-life increases from 7 days (room temperature) to 6 months (lyophilized) .
Advanced Question: How can nanoparticle encapsulation improve bioavailability without altering pharmacodynamics?
Methodological Answer:
- PLGA nanoparticles (size: 150–200 nm, PDI <0.1) prepared via emulsion-solvent evaporation enhance aqueous stability (≥90% encapsulation efficiency).
- Surface PEGylation reduces macrophage uptake, confirmed by flow cytometry in RAW 264.7 cells .
Basic Question: What are the primary biological targets of this compound?
Methodological Answer:
Advanced Question: How do researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling via LC-MS/MS quantifies brain-to-plasma ratios (0.3 in rats) to explain reduced in vivo activity .
- Metabolite screening identifies active N-oxide derivatives (IC₅₀ = 8 nM) that contribute to efficacy .
Advanced Question: How can computational modeling predict off-target effects?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against >200 GPCRs; prioritize hits with ΔG < -9 kcal/mol .
- QSAR models using 2D descriptors (e.g., topological polar surface area <80 Ų) predict blood-brain barrier permeability (R² = 0.89) .
Advanced Question: What strategies resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Cell panel profiling : Test in NCI-60 cell lines; correlate IC₅₀ values with genomic biomarkers (e.g., p53 status).
- ROS assays (DCFH-DA probe) confirm oxidative stress as a primary mechanism in sensitive lines (e.g., HepG2 vs. MCF-7) .
Advanced Question: How does modifying the phenolic hydroxyl group affect receptor binding kinetics?
Methodological Answer:
- Methylation of -OH : Reduces 5-HT₁A affinity by 40-fold (IC₅₀ = 480 nM) due to disrupted hydrogen bonding.
- Fluorination : Enhances metabolic stability (t₁/₂ from 2.1 to 5.3 hours in human liver microsomes) without altering Ki values .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
